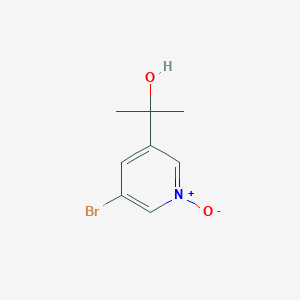
ETHYL (R)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group and a tert-butyldimethylsiloxy group attached to a butanoate backbone. This compound is of significant interest in synthetic organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The tert-butyldimethylsiloxy group is introduced through a silylation reaction, where a hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ester and silyl ether functionalities are often employed in the design of prodrugs and other pharmacologically active compounds .
Industry: In the industrial sector, Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science .
Mécanisme D'action
The mechanism of action of Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate is primarily determined by its functional groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The tert-butyldimethylsiloxy group serves as a protective group, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthetic processes, allowing for selective reactions at other sites on the molecule .
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxybutanoate: Lacks the tert-butyldimethylsiloxy group, making it less stable and less versatile in synthetic applications.
Methyl ®-3-(tert-butyldimethylsiloxy)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to different reactivity and properties.
tert-Butyldimethylsiloxyacetaldehyde: Contains a similar silyl ether group but with an aldehyde functionality, resulting in different chemical behavior.
Uniqueness: Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate stands out due to its combination of an ethyl ester and a tert-butyldimethylsiloxy group. This unique structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H26O3Si |
|---|---|
Poids moléculaire |
246.42 g/mol |
Nom IUPAC |
ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C12H26O3Si/c1-8-14-11(13)9-10(2)15-16(6,7)12(3,4)5/h10H,8-9H2,1-7H3/t10-/m1/s1 |
Clé InChI |
YBEHVAVLIUANQX-SNVBAGLBSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCOC(=O)CC(C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-Chlorophenyl)-2-thienyl]methanol](/img/structure/B8395285.png)


![3-[2-(Quinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B8395307.png)
![2-Dichloromethyl-s-triazolo[1,5-a]pyridine](/img/structure/B8395331.png)


![4-[2-(2-bromophenyl)-ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8395351.png)






